Eupatorin-d3 5-Methyl Ether
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Overview
Description
Eupatorin-d3 5-Methyl Ether: is a biochemical compound with the molecular formula C19H15D3O7 and a molecular weight of 361.36 . It is a derivative of Eupatorin, a naturally occurring flavonoid found in various medicinal plants. This compound is primarily used in proteomics research and has applications in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Eupatorin-d3 5-Methyl Ether involves the methylation of Eupatorin. The process typically includes the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate. The reaction is carried out under controlled conditions to ensure the selective methylation of the hydroxyl group at the 5-position .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Eupatorin-d3 5-Methyl Ether undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Scientific Research Applications
Eupatorin-d3 5-Methyl Ether has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of flavonoids.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases.
Industry: Used in the development of new pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of Eupatorin-d3 5-Methyl Ether involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways involved in inflammation and oxidative stress. The compound’s effects are mediated through its ability to scavenge free radicals and inhibit the production of pro-inflammatory cytokines .
Comparison with Similar Compounds
Eupatorin: The parent compound, which lacks the methyl ether group.
5-Hydroxy-3,6,7,4’-tetramethoxyflavone: A structurally similar flavonoid with different substitution patterns.
Chrysin: Another flavonoid with similar biological activities but different structural features
Uniqueness: Eupatorin-d3 5-Methyl Ether is unique due to its specific methylation pattern, which enhances its stability and bioavailability compared to its parent compound, Eupatorin. This modification also influences its biological activities, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C19H18O7 |
---|---|
Molecular Weight |
361.4 g/mol |
IUPAC Name |
2-[3-hydroxy-4-(trideuteriomethoxy)phenyl]-5,6,7-trimethoxychromen-4-one |
InChI |
InChI=1S/C19H18O7/c1-22-13-6-5-10(7-11(13)20)14-8-12(21)17-15(26-14)9-16(23-2)18(24-3)19(17)25-4/h5-9,20H,1-4H3/i1D3 |
InChI Key |
LYLDPYNWDVVPIQ-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)O |
Origin of Product |
United States |
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